N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with 4-chloro-3-methylphenol: The benzylated pyrazole is reacted with 4-chloro-3-methylphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)propanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(3-methylphenoxy)propanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide is unique due to the specific substitution pattern on the phenoxy ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-12-17(8-9-18(14)21)26-15(2)20(25)23-19-10-11-22-24(19)13-16-6-4-3-5-7-16/h3-12,15H,13H2,1-2H3,(H,23,25) |
InChI Key |
KQMNKMNAUKBFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.